The biosynthesis of 11-oxomogroside IIa involves several enzymatic steps starting from squalene, which is a precursor in the mevalonate pathway. Key enzymes involved include:
The synthesis can be influenced by environmental factors and genetic variations within different strains of Siraitia grosvenorii.
The molecular formula of 11-oxomogroside IIa is , and its molecular weight is approximately 800.49 g/mol. The structure features a triterpenoid backbone with multiple hydroxyl groups and sugar moieties attached. The specific arrangement of these groups contributes to its sweetness and potential health benefits. Detailed structural analysis often employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the compound's identity and purity .
11-Oxomogroside IIa can undergo various chemical reactions typical of glycosides and triterpenoids. These include:
Such reactions are crucial for understanding the compound's stability and reactivity in different environments.
The mechanism of action of 11-oxomogroside IIa primarily involves its interaction with taste receptors, particularly those responsible for sweetness perception. It binds to the sweet taste receptor (T1R2/T1R3), activating signaling pathways that lead to the sensation of sweetness without contributing calories. Additionally, research suggests potential anti-inflammatory and antioxidant effects through modulation of various cellular pathways, although more studies are needed to fully elucidate these mechanisms .
The physical properties of 11-oxomogroside IIa include:
Chemical properties include:
These properties are essential for its application in food products and supplements.
11-Oxomogroside IIa has several scientific uses:
Research continues into optimizing its extraction and purification processes to enhance its availability for commercial applications.
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